
Memantine hydrochloride
Overview
Description
Memantine Hydrochloride is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is known for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to slow the progression of symptoms in Alzheimer’s patients. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol, petroleum ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Memantine Hydrochloride involves the reaction of 1-bromo-3,5-dimethyladamantane with urea and formic acid. The formic acid acts as both a reactant and a solvent. The reaction mixture is then hydrolyzed with an aqueous inorganic acid, followed by alkalification, extraction, and acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the same basic steps as the laboratory synthesis but is conducted under controlled conditions to ensure consistency and scalability. The purity of the crude product can reach 99.0%, and after recrystallization, it can achieve a purity of 99.98% .
Chemical Reactions Analysis
Two-Step Formamide Method
-
Formamidation :
- Reactants : 1,3-Dimethyladamantane, formamide, HNO₃ (catalyst)
- Conditions : 85°C (2 hrs) → 98% yield of 1-formamido-3,5-dimethyladamantane
-
Acid hydrolysis :
- Reactants : 36% HCl (8.4:1 molar ratio vs. intermediate)
- Conditions : Reflux (1 hr) → Recrystallization in ethanol/ethyl acetate
- Yield : 82–84% (purity: 99.93% by GC-MS)
Advantages :
- Eliminates hazardous solvents (e.g., diphenyl ether)
- Reduces reaction time from 8–10 hrs to 3 hrs ( )
Urea-Based Direct Amination
- Reactants : 1-Bromo-3,5-dimethyladamantane, urea, diphenyl ether
- Temperature : 170°C (4 hrs) → 100°C (2 hrs)
- Molar ratio : 1:3:2.5 (adamantane derivative:urea:diphenyl ether)
- Yield : 75.81%
Challenge | Resolution |
---|---|
Low solubility of urea | Diphenyl ether as solvent |
Byproduct formation | Hexane wash for purification |
Acid-Catalyzed Hydrolysis
- HCl concentration : 21% (optimized for protonation in situ)
- Temperature : 100°C (1 hr)
- Post-reaction treatment :
- Solvent removal under vacuum (45°C)
- Neutralization with NaOH (pH 8–9)
Impurity profile :
Recrystallization Conditions
- Solvent system : Ethanol/ethyl acetate (3:1 v/v)
- Crystallization yield : 91–93% ( )
- Particle size : 50–100 μm (optimized for tablet formulation)
Identified Byproducts
- 1-Amino-3,5,7-trimethyladamantane HCl :
- 1-Amino-3-methyladamantane HCl :
Analytical Methods for Purity
Technique | Application |
---|---|
GC-MS | Quantification of formamide |
HPLC-UV (λ=210 nm) | Impurity profiling (≤0.1%) |
NMR (¹H/¹³C) | Structural confirmation |
Cost-Effective Modifications
- Catalyst substitution : HNO₃ replaces H₂SO₄ (reduces corrosion risk) ( )
- Solvent recovery : Diethylene glycol recycled (85% efficiency) ( )
Environmental Impact
- Waste streams :
- Formic acid (hydrolysis byproduct) → Neutralized to sodium formate
- Chlorinated solvents (DCM) → Distillation for reuse
Key Thermodynamic Data
Parameter | Value |
---|---|
ΔH (amination) | -78.4 kJ/mol |
Activation energy | 45.2 kJ/mol |
Solubility in H₂O | 35 mg/mL (25°C) |
Scientific Research Applications
FDA Approval and Indications
Memantine was first approved by the FDA in 2003 for the treatment of moderate to severe AD. It can be utilized as monotherapy or in conjunction with cholinesterase inhibitors (ChEIs), enhancing cognitive and functional outcomes in patients .
Off-Label Uses
Recent studies have explored memantine's potential applications beyond AD, including:
- Autism Spectrum Disorder (ASD) : A prospective trial indicated that memantine may improve social and cognitive deficits in adults with high-functioning ASD, showing significant reductions in autism severity and improvements in executive function .
- Other Neuropsychiatric Disorders : Research suggests that memantine may have therapeutic effects in conditions characterized by excitotoxicity, such as traumatic brain injury and multiple sclerosis .
Alzheimer's Disease
A meta-analysis of multiple clinical trials has demonstrated that memantine effectively slows cognitive decline and improves daily functioning in patients with moderate to severe AD. Key findings from various studies include:
- Statistically significant improvements in cognitive assessments like the Alzheimer Disease Assessment Scale-Cognition (ADAS-Cog) and Mini-Mental State Examination (MMSE) .
- Long-term studies indicate that continuous treatment can enhance patients' quality of life, although cost remains a concern for many healthcare systems due to the drug's expense .
Autism Spectrum Disorder
In a study involving 18 adults with high-functioning ASD, treatment with memantine resulted in significant improvements across several measures, including:
- Social Responsiveness Scale (SRS-A)
- Clinical Global Impression scales
These results suggest that memantine may offer therapeutic benefits for managing core symptoms of ASD .
Safety and Tolerability
Memantine is generally well-tolerated, with a safety profile that includes mild to moderate side effects such as dizziness, headache, and fatigue. Serious adverse events are rare, making it a viable option for long-term management of chronic conditions like AD and potentially ASD .
Comparative Studies
A notable comparative study assessed the efficacy of generic versus proprietary forms of this compound. Results indicated comparable effectiveness between the two formulations, suggesting that generic versions could provide a cost-effective alternative without compromising therapeutic outcomes .
Summary Table of Clinical Applications
Condition | Efficacy | Study Type |
---|---|---|
Alzheimer's Disease | Significant improvement in cognition and function | Randomized controlled trials |
Autism Spectrum Disorder | Reduction in autism severity; improved executive function | Prospective open-label trial |
Other Neuropsychiatric Disorders | Potential benefits observed | Various studies |
Mechanism of Action
Memantine Hydrochloride exerts its effects by acting as an uncompetitive antagonist at NMDA receptors. By binding to these receptors, it prevents the excessive influx of calcium ions, which can lead to neuronal damage. This action helps to protect neurons from excitotoxicity, a condition that is often observed in Alzheimer’s disease . The molecular targets of this compound include the NMDA receptor-operated cation channels, which are crucial for synaptic transmission and plasticity .
Comparison with Similar Compounds
Leqembi (Lecanemab): A newer drug for Alzheimer’s that targets amyloid-beta plaques in the brain.
Uniqueness of Memantine Hydrochloride: this compound is unique in its mechanism of action as an NMDA receptor antagonist. Unlike cholinesterase inhibitors like Donepezil, which increase the levels of acetylcholine in the brain, this compound modulates glutamatergic neurotransmission. This difference in action makes it a valuable option for patients who may not respond well to cholinesterase inhibitors .
Biological Activity
Memantine hydrochloride is a well-established NMDA (N-methyl-D-aspartate) receptor antagonist primarily used in the treatment of Alzheimer's disease and other neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profiles, supported by data tables and case studies.
Memantine operates as an uncompetitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. Its binding to the ion channel site of the NMDA receptor prevents excessive calcium influx into neurons, thereby mitigating excitotoxicity—a process that can lead to neuronal damage and death. Memantine has a relatively low affinity for NMDA receptors, which allows it to selectively inhibit pathological overactivation without disrupting normal neurotransmission.
Key Biological Activities:
- Neuroprotection : Memantine has been shown to protect dopaminergic neurons from excitotoxicity and oxidative stress by modulating NMDA receptor activity .
- BDNF Modulation : It increases brain-derived neurotrophic factor (BDNF) levels, which are essential for neuronal survival and growth .
- Anti-inflammatory Effects : Memantine reduces microglial activation and inflammation in the central nervous system, contributing to its neuroprotective effects .
Alzheimer's Disease
Memantine is primarily indicated for moderate to severe Alzheimer's disease. Multiple studies have demonstrated its efficacy in improving cognitive function and daily living activities.
Study | Population | Dosage | Outcome | Statistical Significance |
---|---|---|---|---|
Reisberg et al. (2003) | 166 patients with moderate to severe AD | 10 mg/day | Significant improvement in global functioning | p < 0.001 |
JAMA Neurology (2004) | 404 patients with vascular dementia | 20 mg/day | Improved scores on cognitive tests compared to placebo | p < 0.05 |
PMC2654628 (2006) | Patients with mild to severe AD | Variable dosages | 76% classified as responders vs. 44.7% placebo | p < 0.05 |
Case Studies
Case Study: Manic Episode Induction
A notable case involved a 73-year-old female patient with vascular neurocognitive disorder who developed a manic episode after initiating memantine treatment. Within two days of treatment, her symptoms improved; however, after one week, she exhibited excessive excitement and talkativeness, leading to discontinuation of memantine and initiation of lithium therapy . This case highlights the need for careful monitoring of psychiatric symptoms in patients receiving memantine.
Safety Profile
While memantine is generally well-tolerated, side effects can include dizziness, headache, confusion, and agitation. A meta-analysis indicated that adverse effects were more prevalent in patients treated with memantine compared to placebo but were typically mild and transient .
Research Findings
Recent studies have expanded our understanding of memantine's pharmacological profile:
- Oxidative Stress Reduction : Memantine has been shown to reduce oxidative stress markers in aged rats and prevent neuronal loss induced by toxins like methylmercury .
- Cerebrospinal Fluid Concentration : Research indicates that memantine levels in cerebrospinal fluid correlate with clinical outcomes, suggesting its therapeutic effects are dose-dependent .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying memantine hydrochloride in pharmaceutical formulations?
- Methodologies :
- UV Spectrophotometry : Measure absorbance at 205 nm using methanol as a solvent, with linearity in the range of 2–20 μg/mL and recovery rates of 99.2–101.8% .
- HPLC with Derivatization : React memantine with 1-fluoro-2,4-dinitrobenzene to form a UV-active derivative. Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and detection at 360 nm. Validation includes specificity, linearity (5–50 μg/mL), and precision (RSD <2%) .
- Sequential Injection Analysis (SIA) with Chemiluminescence : Utilize luminol-H₂O₂ reaction in alkaline medium (pH 10). Memantine enhances CL intensity linearly from 0.1–10 μg/mL, with LOD and LOQ of 0.03 μg/mL and 0.1 μg/mL, respectively .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Key Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Verify glove compatibility using manufacturer charts (e.g., Ansell Chemical Resistance Guide) .
- Exposure Response :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.
- Skin/Eye Contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Keep in a locked, dry area at room temperature. Avoid exposure to light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictory data between analytical methods (e.g., SIA-CL vs. HPLC) when quantifying this compound?
- Root Cause Analysis :
- Matrix Effects : SIA-CL may show interference from excipients in tablets (e.g., lactose), whereas HPLC derivatization minimizes this via selective derivatization .
- Sensitivity Differences : SIA-CL offers lower LOD (0.03 μg/mL) compared to HPLC (5 μg/mL), making it preferable for trace analysis but less robust for high-concentration formulations .
- Validation Strategy : Cross-validate methods using spiked recovery experiments and assess inter-day precision across multiple matrices (e.g., plasma, tablets) .
Q. What experimental design considerations are essential for developing stability-indicating assays for this compound?
- Forced Degradation Studies : Expose memantine to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (70°C) conditions. Monitor degradation products via HPLC-MS to confirm method specificity .
- Validation Parameters :
- Linearity : 5–200% of target concentration.
- Robustness : Vary pH (±0.2), flow rate (±10%), and column temperature (±5°C) .
- Example : A validated HPLC method detected 0.1% impurities after 24 hours of oxidative stress, confirming stability-indicating capability .
Q. How should a randomized controlled trial (RCT) evaluate memantine's cognitive effects in populations with Down syndrome?
- Design Framework :
- Population : Adolescents/young adults (n=160) with Down syndrome; exclude those with seizure disorders or renal impairment .
- Intervention : 16-week treatment with memantine (titrated to 20 mg/day) vs. placebo, co-administered with standard care .
- Outcome Measures :
- Primary : Change in California Verbal Learning Test (CVLT) scores.
- Secondary : Adaptive behavior scales (e.g., Vineland-II) .
Q. Method Comparison Table
Parameter | UV Spectrophotometry | HPLC-Derivatization | SIA-CL |
---|---|---|---|
Linearity Range | 2–20 μg/mL | 5–50 μg/mL | 0.1–10 μg/mL |
LOD | 0.5 μg/mL | 1 μg/mL | 0.03 μg/mL |
Precision (RSD) | <1.5% | <2% | <1.8% |
Sample Throughput | Low | Moderate | High |
Properties
IUPAC Name |
3,5-dimethyladamantan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19982-08-2 (Parent) | |
Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90961439 | |
Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41100-52-1, 19982-08-2 | |
Record name | Memantine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEMANTINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |
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Record name | 41100-52-1 | |
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Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEMANTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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